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Compound of Interest

Compound Name:
6-Bromo-1-(tetrahydro-2H-pyran-

2-yl)-1H-indazole

Cat. No.: B1532691 Get Quote

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-
yl)-1H-indazole

Introduction: The Architectural Significance of a
Privileged Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a

"privileged structure," a molecular framework that demonstrates a remarkable propensity for

binding to multiple, diverse biological targets.[1][2][3] Its rigid, bicyclic nature and specific

arrangement of nitrogen atoms make it an ideal scaffold for the design of potent and selective

therapeutic agents, most notably in the realm of kinase inhibitors for oncology.[1][4] This guide

focuses on a key derivative, 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a versatile

building block whose strategic modifications are pivotal for synthetic feasibility and downstream

biological activity.

The introduction of a bromine atom at the 6-position provides a crucial handle for further

functionalization via cross-coupling reactions, while the tetrahydropyran-2-yl (THP) group at the

N1 position serves a dual purpose. It acts as a robust protecting group, preventing unwanted

side reactions at the indazole nitrogen, and modulates the molecule's overall lipophilicity and

stability, which are critical parameters in drug development.[5] This document provides a

comprehensive exploration of the molecular architecture of this compound, from its rational
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synthesis and structural elucidation to its role as a cornerstone intermediate in pharmaceutical

research.

Molecular Profile and Physicochemical
Characteristics
The foundational step in understanding any chemical entity is to define its core structure and

properties. 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is composed of a benzene

ring fused to a pyrazole ring, forming the indazole core. This core is substituted with a bromine

atom at position 6 and protected at the N1 position with a tetrahydropyran (THP) group.

Caption: Molecular structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

A summary of its key identifiers and physicochemical properties is provided below.

Property Value Source

CAS Number 1158680-88-6 [6][7]

Molecular Formula C₁₂H₁₃BrN₂O [6][7]

Molecular Weight 281.15 g/mol [6][7]

InChI Key
XUSDKDVQICYOIP-

UHFFFAOYSA-N
[6]

Canonical SMILES
C1CCOC(C1)N2C3=C(C=CC(

=C3)Br)C=N2
[7]

Purity Typically ≥97% [6]

Appearance Solid/Powder [8]

Storage Ambient Temperature [6]

Hazard Codes H302, H315, H319, H335 [6]

Strategic Synthesis and Mechanistic Considerations
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The synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a well-strategized,

two-stage process. The primary objective is the initial formation of the indazole core, followed

by the crucial N-protection step which enhances stability and prevents unwanted reactivity in

subsequent synthetic transformations.

Stage 1: Indazole Core Formation

Stage 2: THP Protection

4-Bromo-2-methylaniline Diazotization & Cyclization

1. Acetic anhydride
2. Isoamyl nitrite 6-Bromo-1H-indazoleReflux

6-Bromo-1H-indazole N-Alkylation

3,4-Dihydropyran (DHP)
Acid Catalyst (e.g., PTSA) Target Molecule

Click to download full resolution via product page

Caption: Two-stage synthetic workflow for the target molecule.

Causality Behind Experimental Choices
Stage 1: Indazole Formation: The synthesis of the 6-Bromo-1H-indazole precursor is often

achieved through a diazotization of an appropriately substituted aniline (e.g., 4-bromo-2-

methylaniline), followed by an intramolecular cyclization.[4] This classical approach is robust

and scalable, making it suitable for producing the large quantities of the intermediate

required for drug development campaigns.[4]

Stage 2: THP Protection: The indazole N-H proton is acidic and nucleophilic, which can

interfere with many subsequent reactions (e.g., lithiation, cross-coupling). The THP group is

an ideal choice for protection due to its stability under a wide range of conditions (basic,

organometallic) yet can be readily removed under mild acidic conditions. Its installation via

acid-catalyzed reaction with 3,4-dihydropyran is efficient and high-yielding.[5]

Experimental Protocol: Synthesis of 6-Bromo-1-
(tetrahydro-2H-pyran-2-yl)-1H-indazole
Part A: Synthesis of 6-Bromo-1H-indazole (Adapted from[4])
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Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in

chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the

temperature below 40°C.

Diazotization & Cyclization: To the reaction mixture, add potassium acetate (1.5 eq) followed

by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20

hours. Monitor reaction completion by TLC or HPLC.

Work-up: Cool the mixture to room temperature and remove volatile components under

reduced pressure. Add water and concentrated hydrochloric acid and heat to 50-55°C to

hydrolyze the intermediate.

Isolation: Cool the acidic mixture and adjust the pH to >10 using a 50% aqueous solution of

sodium hydroxide. The product will precipitate. Filter the solid, wash with water, and slurry

with heptane. Filter and dry under vacuum to yield 6-Bromo-1H-indazole.

Part B: THP Protection

Reaction Setup: Suspend 6-Bromo-1H-indazole (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Addition of Reagents: Add 3,4-dihydropyran (1.2 eq) followed by a catalytic amount of p-

toluenesulfonic acid (PTSA, ~0.05 eq).

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until

the starting material is consumed (typically 2-4 hours).

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash

with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to

afford the pure 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
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Comprehensive Structural Elucidation and Quality
Control
Confirming the molecular structure and assessing the purity of the final compound is a non-

negotiable step in chemical synthesis, governed by stringent regulatory standards. A multi-

technique approach is employed to provide orthogonal data, ensuring a self-validating system

of quality control.[8]

Structural Confirmation Purity & Impurity Profiling

Synthesized Product

Quality Control Assessment

NMR Spectroscopy
(¹H, ¹³C)

Confirms Connectivity

Mass Spectrometry
Confirms MW & Formula

X-Ray Crystallography
(Optional)

Definitive 3D Structure

If single crystal
available

HPLC
Quantifies Purity

GC (for residual solvents)
Quantifies Volatiles

If required

Release for Use
(Meets Specification)

Click to download full resolution via product page

Caption: Integrated workflow for quality control and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of

atoms in a molecule.[8]

¹H NMR: This experiment provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Expected Signals: Aromatic protons on the indazole ring, the anomeric proton where the

THP ring connects to the nitrogen, and the aliphatic protons of the THP ring. The anomeric
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proton (on C2 of the THP ring) is typically a distinct downfield multiplet. The bromine at C6

will influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule.

Expected Signals: Signals corresponding to the eight carbons of the indazole core and the

five carbons of the THP ring. The carbon attached to bromine (C6) and the anomeric

carbon (C2 of THP) will have characteristic chemical shifts.

Protocol: NMR Sample Preparation and Analysis

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it

in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400

MHz or higher).[9]

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline

correction). Integrate the ¹H signals and assign all proton and carbon signals to the

molecular structure based on chemical shifts, coupling constants, and multiplicity.

Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental formula of the compound.[8]

Key Information: The primary data point is the molecular ion peak (M⁺). For 6-Bromo-1-
(tetrahydro-2H-pyran-2-yl)-1H-indazole, this peak should correspond to a mass of ~280 or

~282 g/mol .

Isotopic Pattern: A critical validation point is the isotopic signature of bromine. Natural

bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1

ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the

molecular ion (and any bromine-containing fragments), separated by 2 mass units. This

pattern is a definitive indicator of the presence of a single bromine atom.[10]
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Protocol: Electrospray Ionization (ESI) MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at

a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule

[M+H]⁺ will be observed at m/z 281 and 283.

Analysis: Compare the observed m/z value and the isotopic pattern with the theoretical

values calculated for the molecular formula C₁₂H₁₃BrN₂O.

X-Ray Crystallography
While more resource-intensive, single-crystal X-ray crystallography provides unambiguous,

definitive proof of molecular structure, including stereochemistry and the three-dimensional

arrangement of atoms in the solid state.[11][12]

Information Gained: This technique would reveal the precise bond lengths and angles of the

entire molecule, the conformation of the THP ring (typically a chair conformation), and any

intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the crystal lattice.

[13]

Protocol: General Procedure for Crystal Growth and Analysis

Crystal Growth: Growing a single crystal suitable for diffraction is often a process of trial and

error. A common method is slow evaporation of a saturated solution of the compound in a

suitable solvent system (e.g., ethyl acetate/hexane).

Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer

head.

Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid

nitrogen to minimize thermal motion and radiation damage. Irradiate the crystal with a

monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. Solve the phase problem to generate an initial electron density

map, from which an atomic model is built and refined to best fit the experimental data.[14]

High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of a compound and quantifying any

impurities.[8]

Protocol: Purity Assessment by Reverse-Phase HPLC

Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent

(e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1%

trifluoroacetic acid (TFA) or formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV detector set to a wavelength where the indazole chromophore absorbs

strongly (e.g., 254 nm).

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is calculated

as the area percentage of the main product peak relative to the total area of all observed

peaks.

Conclusion: A Validated Building Block for
Advanced Drug Discovery
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is more than just a chemical compound;

it is a strategically designed molecular tool. Its synthesis is rational, and its structure is

rigorously validated through a suite of orthogonal analytical techniques. The bromine atom

serves as a versatile synthetic handle for introducing molecular diversity, while the THP group
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ensures the stability and desired reactivity of the indazole core. By understanding and

meticulously characterizing its molecular structure, researchers and drug development

professionals can confidently employ this key intermediate to build complex, next-generation

therapeutic agents, accelerating the path from chemical synthesis to clinical impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1532691#molecular-structure-of-6-bromo-1-
tetrahydro-2h-pyran-2-yl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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